molecular formula C20H21NO2 B5459437 4-PHENYL-4-AZATETRACYCLO[10.3.0.0(2),?.0?,(1)(1)]PENTADEC-11-ENE-3,5-DIONE

4-PHENYL-4-AZATETRACYCLO[10.3.0.0(2),?.0?,(1)(1)]PENTADEC-11-ENE-3,5-DIONE

Cat. No.: B5459437
M. Wt: 307.4 g/mol
InChI Key: IXKILPKLNITMJR-UHFFFAOYSA-N
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Description

4-PHENYL-4-AZATETRACYCLO[10.3.0.0(2),?.0?,(1)(1)]PENTADEC-11-ENE-3,5-DIONE is a complex organic compound characterized by its unique tetracyclic structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its structure includes a phenyl group and an azatetracyclo framework, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-PHENYL-4-AZATETRACYCLO[10.3.0.0(2),?.0?,(1)(1)]PENTADEC-11-ENE-3,5-DIONE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction might involve the use of a phenyl-substituted precursor and an azatetracyclo compound, followed by cyclization using a suitable catalyst and solvent .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction setups can be employed to optimize the production process. The use of advanced analytical techniques ensures the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

4-PHENYL-4-AZATETRACYCLO[10.3.0.0(2),?.0?,(1)(1)]PENTADEC-11-ENE-3,5-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

4-PHENYL-4-AZATETRACYCL[10.3.0.0(2),?.0?,(1)(1)]PENTADEC-11-ENE-3,5-DIONE has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-PHENYL-4-AZATETRACYCL[10.3.0.0(2),?.0?,(1)(1)]PENTADEC-11-ENE-3,5-DIONE involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. For instance, the compound may bind to enzymes or receptors, altering their activity and influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-PHENYL-4-AZA-TRICYCLO (5.2.1.0 (2,6))DEC-8-ENE-3,5-DIONE
  • 4-(1-phenylethyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione

Uniqueness

4-PHENYL-4-AZATETRACYCL[10.3.0.0(2),?.0?,(1)(1)]PENTADEC-11-ENE-3,5-DIONE is unique due to its specific tetracyclic structure and the presence of both phenyl and azatetracyclo groups.

Properties

IUPAC Name

2-phenyl-3a,3b,4,5,6,7,8,9,9a,9b-decahydro-as-indaceno[4,5-c]pyrrole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO2/c22-19-17-15-10-4-8-13(15)14-9-5-11-16(14)18(17)20(23)21(19)12-6-2-1-3-7-12/h1-3,6-7,15-18H,4-5,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXKILPKLNITMJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C3C(C4CCCC4=C2C1)C(=O)N(C3=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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